Germanium(IV) isopropoxide

CAS No.: 21154-48-3

Cat. No.: VC7728584

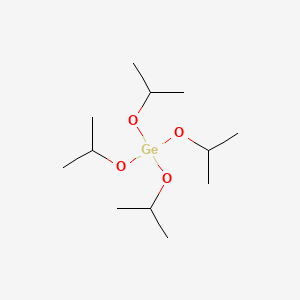

Molecular Formula: C12H28GeO4

Molecular Weight: 308.982

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21154-48-3 |

|---|---|

| Molecular Formula | C12H28GeO4 |

| Molecular Weight | 308.982 |

| IUPAC Name | tetra(propan-2-yloxy)germane |

| Standard InChI | InChI=1S/C12H28GeO4/c1-9(2)14-13(15-10(3)4,16-11(5)6)17-12(7)8/h9-12H,1-8H3 |

| Standard InChI Key | PKLMYPSYVKAPOX-UHFFFAOYSA-N |

| SMILES | CC(C)O[Ge](OC(C)C)(OC(C)C)OC(C)C |

Introduction

Chemical and Physical Properties

Germanium(IV) isopropoxide exhibits distinct physicochemical properties that influence its handling and applications:

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.99 g/mol |

| Boiling Point | 167°C (lit.) |

| Density | 1.033 g/mL at 25°C |

| Refractive Index | 1.414 |

| Flash Point | 60°C (140°F) |

| Hydrolytic Sensitivity | Reacts slowly with moisture |

The compound’s flammability and corrosivity necessitate strict safety protocols, including the use of protective equipment and moisture-free environments . Its solubility in organic solvents like benzene facilitates its use in sol-gel synthesis .

Synthesis and Modification

Reaction with Functionalized Oximes

Reactions of with internally functionalized oximes in anhydrous benzene yield monomeric complexes of the type (where or 2, R = H or CH₃, and Ar = heterocyclic groups) . These complexes are characterized by elemental analysis, IR spectroscopy, and thermal studies, confirming their stability and suitability as molecular precursors for germania synthesis .

Hydrolysis and Polycondensation

Controlled hydrolysis of Germanium(IV) isopropoxide produces amorphous germania gels, which crystallize into hexagonal -quartz structures upon annealing at 550°C . This low-temperature transformation enables the deposition of high-purity GeO₂ films on organic substrates, a critical advantage for optoelectronic applications .

Applications in Materials Science

Optical Waveguides and Optoelectronics

Germanium(IV) isopropoxide-derived GeO₂ is pivotal in fabricating optical waveguides due to its high refractive index and transparency in the infrared spectrum . These properties are exploited in integrated optical systems for telecommunications and laser technologies .

Nano-Crystalline Germania Synthesis

Thermolysis of modified isopropoxide complexes yields nano-sized germania particles (10–50 nm) with uniform morphology, as confirmed by SEM and XRD analyses . These nanoparticles are investigated for catalytic and sensor applications, leveraging their high surface area and chemical stability .

Polymer Synthesis

The compound facilitates the synthesis of heterotactic polylactide, a biodegradable polymer with applications in medical devices and packaging . Its role as a catalyst in ring-opening polymerization reactions highlights its versatility beyond inorganic materials .

Research Advancements

Low-Temperature Sol-Gel Processing

Recent studies demonstrate that Germanium(IV) isopropoxide-based precursors enable the synthesis of germania at temperatures below 600°C, significantly reducing energy consumption compared to traditional methods . This advancement supports the development of hybrid organic-inorganic materials for flexible electronics .

Ligand Engineering for Enhanced Reactivity

Modifying the isopropoxide ligand with electron-withdrawing groups (e.g., pyridinyl oximes) accelerates hydrolysis rates, enabling precise control over germania microstructure . Such ligand modifications are critical for tailoring material properties to specific applications .

| Hazard Statement | Precautionary Measures |

|---|---|

| H226: Flammable liquid | Avoid open flames; ground equipment |

| H314: Skin corrosion | Wear gloves, face protection |

| Store in airtight containers |

Proper ventilation and spill containment measures are essential to mitigate risks associated with its flammability and reactivity .

Future Perspectives

Ongoing research aims to expand the utility of Germanium(IV) isopropoxide in emerging fields such as quantum dot synthesis and photonic crystals. Innovations in ligand design and process optimization are expected to enhance its efficiency in nanomaterial fabrication, solidifying its role in next-generation technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume